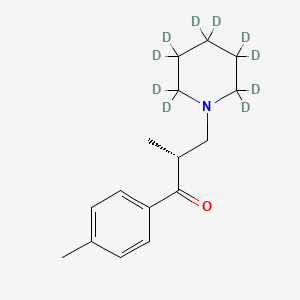

R (-) Tolperisone-d10

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

分子式 |

C16H23NO |

|---|---|

分子量 |

255.42 g/mol |

IUPAC 名称 |

(2R)-3-(2,2,3,3,4,4,5,5,6,6-decadeuteriopiperidin-1-yl)-2-methyl-1-(4-methylphenyl)propan-1-one |

InChI |

InChI=1S/C16H23NO/c1-13-6-8-15(9-7-13)16(18)14(2)12-17-10-4-3-5-11-17/h6-9,14H,3-5,10-12H2,1-2H3/t14-/m1/s1/i3D2,4D2,5D2,10D2,11D2 |

InChI 键 |

FSKFPVLPFLJRQB-DGKXZFAVSA-N |

手性 SMILES |

[2H]C1(C(C(N(C(C1([2H])[2H])([2H])[2H])C[C@@H](C)C(=O)C2=CC=C(C=C2)C)([2H])[2H])([2H])[2H])[2H] |

规范 SMILES |

CC1=CC=C(C=C1)C(=O)C(C)CN2CCCCC2 |

产品来源 |

United States |

Foundational & Exploratory

R (-) Tolperisone-d10 chemical properties and stability

An In-depth Technical Guide on the Chemical Properties and Stability of R-(-)-Tolperisone-d10

For Researchers, Scientists, and Drug Development Professionals

Introduction

R-(-)-Tolperisone-d10 is the deuterated form of R-(-)-Tolperisone, a chiral enantiomer of the centrally acting muscle relaxant, Tolperisone (B1682978). Tolperisone is utilized in the treatment of spasticity and muscle spasms. The incorporation of deuterium (B1214612) isotopes makes R-(-)-Tolperisone-d10 a valuable internal standard for pharmacokinetic studies and quantitative analysis by mass spectrometry, as it is chemically identical to the parent drug but distinguishable by its mass.[1] This guide provides a comprehensive overview of the chemical properties and stability profile of R-(-)-Tolperisone-d10, crucial for its proper handling, storage, and application in a research and development setting.

Chemical and Physical Properties

The fundamental chemical and physical properties of R-(-)-Tolperisone-d10 hydrochloride are summarized below. These properties are essential for its characterization and use as an analytical standard.

| Property | Value | Reference(s) |

| Chemical Name | 3-(2,2,3,3,4,4,5,5,6,6-decadeuteriopiperidin-1-yl)-2-methyl-1-(4-methylphenyl)propan-1-one, monohydrochloride | [2] |

| Alternate Names | 2-Methyl-1-(4-methylphenyl)-3-(1-piperidinyl-d10)-1-propanone Hydrochloride | [3] |

| CAS Number | 1185160-65-9 | [2][3][4][5] |

| Molecular Formula | C₁₆H₁₃D₁₀NO • HCl | [2][3] |

| Molecular Weight | 291.88 g/mol | [3][5][6] |

| Appearance | White to Off-White Solid | [5] |

| Formulation | A solid | |

| Purity | ≥99% deuterated forms (d₁-d₁₀) | [2] |

| Melting Point | 176-178°C | [5] |

| Solubility | Slightly soluble in Chloroform and Methanol (B129727) | [5] |

Stability and Storage

The stability of a reference standard is critical to ensure the accuracy and reproducibility of experimental results.

Storage and Handling

Proper storage is paramount to maintain the integrity of R-(-)-Tolperisone-d10.

| Condition | Recommendation | Reference(s) |

| Storage Temperature | -20°C in a freezer or between 2°C to 8°C | [2][5] |

| Shipping Temperature | Shipped on wet ice or at room temperature | [1] |

| Long-term Stability | Stable for ≥ 4 years when stored at 2°C to 8°C |

It is recommended to store the compound under dry conditions, as humidity may affect stability.[7]

Forced Degradation Studies (on Tolperisone)

Forced degradation studies, or stress testing, are essential to identify potential degradation products and establish the intrinsic stability of a drug substance. While specific data on R-(-)-Tolperisone-d10 is limited, studies on the non-deuterated parent compound, Tolperisone, provide critical insights into its degradation pathways.

Tolperisone has been shown to be susceptible to degradation under several stress conditions:

-

Hydrolysis: Considerable degradation occurs in basic and neutral (water) hydrolysis conditions.[8] The compound is reported to be more stable in acidic media with a pH below 4.5.[9]

-

Oxidation: The molecule is susceptible to oxidative degradation.[8][10]

-

Photolysis: Degradation is observed upon exposure to UV radiation.[10]

-

Thermal Degradation: The compound shows degradation when exposed to dry heat.[10]

The primary degradation product identified in forced degradation tests is 2-methyl-1-(4-methylphenyl)prop-2-en-1-one (B3061191) (MMP).[11] Another impurity, 4-methylphenyl-1-(piperidin-1-yl)propan-1-one (4-MMPPO), can form during synthesis or storage.[7]

Experimental Protocols

The following section details a validated stability-indicating HPLC method used for the analysis of Tolperisone and its impurities, which can be adapted for R-(-)-Tolperisone-d10.

Stability-Indicating HPLC-PDA Method

This method is designed to separate the active pharmaceutical ingredient (API) from its degradation products.

| Parameter | Description | Reference(s) |

| Instrumentation | HPLC system with a Photodiode Array (PDA) detector. | [10] |

| Column | C18 (4.6 x 250mm, 5µm particle size). | [10] |

| Mobile Phase | Isocratic elution with Methanol:Water (80:20 v/v). The pH is adjusted to 3.0 with orthophosphoric acid (OPA). | [10] |

| Flow Rate | 1.0 mL/min. | [10] |

| Detection Wavelength | 273 nm. | [10] |

Forced Degradation Sample Preparation

The following protocols are used to intentionally degrade the drug substance to study its stability profile.

| Stress Condition | Protocol | Reference(s) |

| Acid Hydrolysis | The drug substance is dissolved in a mixture of methanol and 0.5M hydrochloric acid (20:80, v/v) and refluxed for 2 hours at 70°C. | [10] |

| Alkali Hydrolysis | The drug substance is dissolved in a mixture of methanol and 1M sodium hydroxide (B78521) (20:80, v/v) and refluxed for 1 hour at 70°C. | [10] |

| Neutral Hydrolysis | The drug substance is dissolved in a mixture of methanol and water (20:80, v/v) and refluxed for 3 hours at 70°C. | [10] |

| Oxidative Degradation | The drug substance is exposed to 6% hydrogen peroxide (H₂O₂) for 5 hours at room temperature. | [10] |

| Photolytic Degradation | The drug substance (in solid or solution form) is exposed to UV radiation for 24 hours in a photostability chamber. | [10] |

| Thermal Degradation | The solid drug substance is exposed to dry heat at 70°C for 6 hours in a dry air oven. | [10] |

Visualizations

Diagrams are provided below to illustrate key workflows and mechanisms relevant to R-(-)-Tolperisone-d10.

Caption: Workflow for Forced Degradation Stability Testing.

Caption: Mechanism of Action of Tolperisone.

Conclusion

R-(-)-Tolperisone-d10 is a critical tool for advanced pharmaceutical research, particularly in bioanalytical and drug metabolism studies. A thorough understanding of its chemical properties, including its stability under various conditions, is essential for its effective use. The data presented in this guide, compiled from multiple sources, provides researchers with the necessary information for the accurate and reliable application of this isotopically labeled standard. Adherence to the recommended storage conditions and awareness of its potential degradation pathways will ensure the integrity of the compound and the validity of the resulting scientific data.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. caymanchem.com [caymanchem.com]

- 3. scbt.com [scbt.com]

- 4. Tolperisone-D10 - Acanthus Research [acanthusresearch.com]

- 5. TOLPERISONE-D10, HYDROCHLORIDE | 1185160-65-9 [chemicalbook.com]

- 6. Tolperisone-d10 Hydrochloride | LGC Standards [lgcstandards.com]

- 7. US20160220549A1 - Methods of administering tolperisone for therapeutic purposes - Google Patents [patents.google.com]

- 8. Development and Validation of a Precise, Single HPLC Method for the Determination of Tolperisone Impurities in API and Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. bepls.com [bepls.com]

- 11. Separation of tolperisone and its degradation products by a dual cyclodextrin capillary electrophoresis system to study their potential role in allergic events - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis and Characterization of R(-)-Tolperisone-d10: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of R(-)-Tolperisone-d10, a deuterated analog of the centrally acting muscle relaxant, R(-)-Tolperisone. The strategic incorporation of deuterium (B1214612) can offer significant advantages in drug development by potentially improving the pharmacokinetic profile and metabolic stability of the parent molecule.[1] This document outlines a proposed synthetic pathway and details the essential analytical techniques for the characterization and quality control of R(-)-Tolperisone-d10.

Introduction to R(-)-Tolperisone and the Rationale for Deuteration

Tolperisone (B1682978) is a piperidine (B6355638) derivative that functions as a centrally acting muscle relaxant.[1][2] It is effectively used to treat conditions associated with increased muscle tone and spasticity.[2][3] The molecule contains a chiral center, with the R(-) enantiomer being the active form.[4]

Deuteration, the selective replacement of hydrogen with its heavier isotope deuterium, is a strategy employed in drug design to enhance metabolic stability.[1] The carbon-deuterium bond is stronger than the carbon-hydrogen bond, making it more resistant to enzymatic cleavage. This can lead to a reduced rate of metabolism, potentially resulting in a longer half-life, increased systemic exposure, and a more favorable dosing regimen.

Proposed Synthesis of R(-)-Tolperisone-d10

A plausible synthetic route for R(-)-Tolperisone-d10 involves a modification of the classical Mannich reaction, which is a common method for synthesizing Tolperisone.[5][6] The deuteration can be strategically introduced through a deuterated starting material, in this case, piperidine-d10.

Synthetic Scheme

The proposed synthesis involves the reaction of 4-methylpropiophenone with paraformaldehyde and piperidine-d10 hydrochloride in the presence of an acid catalyst.

Caption: Proposed synthesis of R(-)-Tolperisone-d10 via Mannich reaction.

Experimental Protocol

Materials:

-

4-methylpropiophenone

-

Paraformaldehyde

-

Piperidine-d10 hydrochloride

-

Hydrochloric acid (catalyst)

-

Ethanol (solvent)

-

Diethyl ether (for precipitation)

-

Standard laboratory glassware and equipment

Procedure:

-

To a solution of 4-methylpropiophenone (1 equivalent) in ethanol, add paraformaldehyde (1.2 equivalents) and piperidine-d10 hydrochloride (1.1 equivalents).

-

Add a catalytic amount of concentrated hydrochloric acid to the mixture.

-

Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

After completion of the reaction, cool the mixture to room temperature.

-

Slowly add diethyl ether to the cooled solution to precipitate the crude R(-)-Tolperisone-d10 hydrochloride.

-

Filter the precipitate and wash with cold diethyl ether.

-

Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/ether) to obtain the purified R(-)-Tolperisone-d10 hydrochloride.

-

The free base can be obtained by neutralizing the hydrochloride salt with a suitable base and extracting with an organic solvent.

Characterization of R(-)-Tolperisone-d10

Thorough characterization is crucial to confirm the identity, purity, and isotopic enrichment of the synthesized R(-)-Tolperisone-d10. A combination of spectroscopic and chromatographic techniques should be employed.

Analytical Workflow

The following workflow outlines the key analytical steps for the characterization of the final product.

Caption: Analytical workflow for the characterization of R(-)-Tolperisone-d10.

Spectroscopic and Chromatographic Data

The following tables summarize the expected data from the characterization of R(-)-Tolperisone-d10.

Table 1: Mass Spectrometry Data

| Parameter | Expected Value |

| Molecular Formula | C₁₆H₁₃D₁₀NO |

| Monoisotopic Mass | 255.239 g/mol |

| Ionization Mode | ESI+ |

| Expected [M+H]⁺ | m/z 256.247 |

Table 2: ¹H NMR Spectroscopy Data (Expected Chemical Shifts)

| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity | Note |

| Aromatic-H | 7.0 - 7.5 | m | |

| CH (chiral center) | 3.5 - 4.0 | m | |

| CH₂ (adjacent to N) | 2.8 - 3.2 | m | |

| CH₃ (on aromatic ring) | 2.3 - 2.5 | s | |

| CH₃ (on backbone) | 1.0 - 1.3 | d | |

| Piperidine-H | - | - | Absence of signals confirms deuteration |

Table 3: ¹³C NMR Spectroscopy Data (Expected Chemical Shifts)

| Carbon | Expected Chemical Shift (δ, ppm) |

| C=O | 195 - 205 |

| Aromatic-C | 120 - 150 |

| CH (chiral center) | 40 - 50 |

| CH₂ (adjacent to N) | 55 - 65 |

| Piperidine-C | 20 - 60 (broadened signals due to C-D coupling) |

| CH₃ (on aromatic ring) | 20 - 25 |

| CH₃ (on backbone) | 15 - 20 |

Table 4: High-Performance Liquid Chromatography (HPLC) Method

| Parameter | Condition |

| Column | C18 reverse-phase (e.g., 250 x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile : Water with 0.1% Formic Acid (gradient) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Expected Retention Time | Similar to non-deuterated Tolperisone |

| Purity Acceptance | ≥ 98% |

Detailed Experimental Protocols for Characterization

Mass Spectrometry:

-

Prepare a dilute solution of R(-)-Tolperisone-d10 in methanol.

-

Infuse the sample directly into a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization (ESI) source.

-

Acquire the mass spectrum in positive ion mode over a mass range of m/z 100-500.

-

Determine the accurate mass of the [M+H]⁺ ion and compare it with the theoretical mass.

NMR Spectroscopy:

-

Dissolve an accurately weighed sample of R(-)-Tolperisone-d10 in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

For ¹H NMR, integrate the signals to confirm the expected proton ratios and observe the absence of signals from the piperidine ring.

-

For ¹³C NMR, identify all expected carbon signals and note the characteristic triplet splitting for deuterated carbons if observable.

HPLC Analysis:

-

Prepare a standard solution of R(-)-Tolperisone-d10 of known concentration in the mobile phase.

-

Prepare a sample solution of the synthesized product.

-

Inject the standard and sample solutions into the HPLC system.

-

Run the analysis using the conditions specified in Table 4.

-

Determine the purity of the sample by calculating the area percentage of the main peak.

Conclusion

This technical guide provides a foundational framework for the synthesis and characterization of R(-)-Tolperisone-d10. The proposed synthetic route offers a straightforward approach, while the detailed analytical protocols ensure the comprehensive evaluation of the final product's identity, purity, and isotopic labeling. This information is intended to support researchers and drug development professionals in the advancement of deuterated drug candidates with potentially improved therapeutic profiles.

References

- 1. juniperpublishers.com [juniperpublishers.com]

- 2. Tolperisone - Wikipedia [en.wikipedia.org]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Stereochemical study of tolperisone, a muscle relaxant agent, by circular dichroism and ultraviolet spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. CN110845443A - Method for preparing high-purity tolperisone hydrochloride - Google Patents [patents.google.com]

- 6. US7385060B2 - Method for producing salts of tolperisone - Google Patents [patents.google.com]

An In-depth Technical Guide on the Core Mechanism of Action of R-(-)-Tolperisone-d10

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the mechanism of action of R-(-)-Tolperisone-d10, a deuterated stereoisomer of the centrally acting muscle relaxant, Tolperisone (B1682978). The core of its pharmacological effect lies in the state-dependent blockade of voltage-gated sodium and calcium channels, leading to a reduction in neuronal hyperexcitability and the inhibition of polysynaptic spinal reflexes. While quantitative data for the deuterated R-(-)-enantiomer is not extensively available in public literature, this document synthesizes the established knowledge of racemic Tolperisone and the distinct roles of its stereoisomers to build a robust understanding of its mechanism. This guide is intended to be a valuable resource for researchers and professionals in drug development, offering detailed experimental protocols, quantitative data summaries, and visual representations of key pathways to facilitate further investigation and application.

Introduction to Tolperisone and its Stereoisomers

Tolperisone is a centrally acting muscle relaxant that has been in clinical use for decades to treat musculoskeletal spasms and spasticity.[1] A key feature that distinguishes Tolperisone from other drugs in its class is its favorable side-effect profile, particularly the low incidence of sedation.[2]

Tolperisone possesses a chiral center, resulting in two enantiomers: S-(+)-Tolperisone and R-(-)-Tolperisone. The clinically available form is a racemic mixture of these two.[3] Emerging evidence suggests that the enantiomers have distinct pharmacological activities. The S-(+)-enantiomer is reported to be primarily responsible for the skeletal muscle relaxant effects, while the R-(-)-enantiomer is associated with the relaxation of bronchial and vascular smooth muscle.[3] This guide focuses on the R-(-)-Tolperisone-d10 isomer, a deuterated form of the levorotatory enantiomer. Deuteration, the substitution of hydrogen with its stable isotope deuterium, is a strategy often employed in drug development to potentially improve pharmacokinetic profiles by altering metabolic pathways, which can lead to a more favorable safety and efficacy profile.[4][5]

Core Mechanism of Action: Ion Channel Blockade

The primary mechanism through which Tolperisone exerts its effects is the blockade of voltage-gated ion channels, specifically sodium (Nav) and calcium (Cav) channels.[1] This action reduces neuronal excitability and inhibits the transmission of nerve signals that lead to muscle spasms.[6]

Inhibition of Voltage-Gated Sodium Channels (Nav)

Tolperisone is a potent, state-dependent blocker of voltage-gated sodium channels.[2] This means it has a higher affinity for channels in the open or inactivated states, which are more prevalent during the high-frequency neuronal firing characteristic of spastic conditions.[7] This state-dependent inhibition contributes to its efficacy in pathological conditions with minimal impact on normal neuronal activity.

Quantitative Data: Inhibition of Nav Channel Isoforms by Racemic Tolperisone

The following table summarizes the half-maximal inhibitory concentrations (IC50) of racemic Tolperisone on various voltage-gated sodium channel isoforms. These data were obtained from studies on channels expressed in Xenopus laevis oocytes.

| Nav Isoform | IC50 (µM) |

| Nav1.2 | 118 |

| Nav1.3 | 112 |

| Nav1.4 | 148 |

| Nav1.5 | 165 |

| Nav1.6 | 77 |

| Nav1.7 | 88 |

| Nav1.8 | 49 |

| Data sourced from Schreibmayer et al. (2006)[8][9] |

Inhibition of Voltage-Gated Calcium Channels (Cav)

In addition to its effects on sodium channels, Tolperisone also inhibits voltage-gated calcium channels.[10] This action is particularly relevant at presynaptic nerve terminals, where the influx of calcium is essential for the release of neurotransmitters. By blocking these channels, Tolperisone reduces neurotransmitter release, further contributing to the inhibition of spinal reflexes.[3]

Quantitative Data: Inhibition of Calcium Currents by Racemic Tolperisone

Quantitative data on the inhibition of specific mammalian calcium channel subtypes by Tolperisone is limited in the available literature. However, a study on identified neurons of the snail Achatina fulica provides an indication of its activity.

| Channel Type | IC50 (mM) |

| Voltage-gated Ca2+ current | 1.089 |

| Data sourced from Novales-Li et al. (1989)[11] |

It is important to note that this study was conducted on an invertebrate model, and further research is needed to determine the precise IC50 values for different Cav channel subtypes in mammalian systems.

Signaling Pathways and Experimental Workflows

Signaling Pathway of Tolperisone at the Synapse

The dual blockade of voltage-gated sodium and calcium channels by Tolperisone leads to a reduction in neuronal excitability and presynaptic neurotransmitter release, ultimately resulting in the inhibition of spinal reflexes and muscle relaxation.

Caption: Signaling pathway of R-(-)-Tolperisone-d10 at the synapse.

Experimental Workflow: Whole-Cell Patch-Clamp Electrophysiology

This workflow outlines the key steps for assessing the effect of R-(-)-Tolperisone-d10 on voltage-gated ion channels in dorsal root ganglion (DRG) neurons.

Caption: Experimental workflow for whole-cell patch-clamp studies.

Detailed Experimental Protocols

Whole-Cell Patch-Clamp Recording on Dorsal Root Ganglion (DRG) Neurons

This protocol is adapted from methodologies described for studying ion channels in DRG neurons.[6][12][13][14]

Objective: To measure the inhibitory effect of R-(-)-Tolperisone-d10 on voltage-gated sodium and calcium currents in isolated rat DRG neurons.

Materials:

-

Sprague-Dawley rats (postnatal day 10-14)

-

Dissection medium (e.g., Hanks' Balanced Salt Solution)

-

Enzymes for digestion: Collagenase Type IA, Trypsin

-

Culture medium (e.g., DMEM/F12 supplemented with fetal bovine serum and penicillin-streptomycin)

-

Poly-D-lysine and laminin (B1169045) coated coverslips

-

Patch-clamp rig with amplifier, digitizer, and data acquisition software

-

Borosilicate glass capillaries for patch pipettes

-

External solution for Na+ current recording (in mM): 140 NaCl, 3 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH)

-

Internal solution for Na+ current recording (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES (pH 7.2 with CsOH)

-

External solution for Ca2+ current recording (in mM): 120 TEA-Cl, 5 BaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with TEA-OH)

-

Internal solution for Ca2+ current recording (in mM): 120 CsCl, 10 EGTA, 10 HEPES, 5 Mg-ATP, 0.1 Na-GTP (pH 7.2 with CsOH)

-

R-(-)-Tolperisone-d10 stock solution (in DMSO) and final dilutions in external solution

Procedure:

-

DRG Neuron Isolation and Culture:

-

Euthanize the rat according to approved animal care protocols.

-

Dissect the dorsal root ganglia from the spinal column under sterile conditions.

-

Incubate the ganglia in collagenase and then trypsin solutions to enzymatically dissociate the tissue.

-

Mechanically triturate the ganglia to obtain a single-cell suspension.

-

Plate the dissociated neurons on poly-D-lysine/laminin-coated coverslips and incubate at 37°C in a humidified atmosphere with 5% CO2.

-

Allow neurons to adhere and grow for 24-48 hours before recording.

-

-

Electrophysiological Recording:

-

Transfer a coverslip with adherent neurons to the recording chamber on the microscope stage and perfuse with the appropriate external solution.

-

Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.

-

Approach a neuron with the patch pipette and form a gigaseal (>1 GΩ) with the cell membrane.

-

Rupture the membrane patch to achieve the whole-cell configuration.

-

For Na+ currents, hold the cell at -80 mV and apply depolarizing voltage steps (e.g., from -70 mV to +50 mV in 10 mV increments).

-

For Ca2+ currents, hold the cell at -90 mV and apply depolarizing voltage steps (e.g., from -60 mV to +60 mV in 10 mV increments).

-

-

Drug Application:

-

Record stable baseline currents for several minutes.

-

Perfuse the recording chamber with increasing concentrations of R-(-)-Tolperisone-d10 in the external solution.

-

At each concentration, allow the drug effect to reach a steady state before recording the currents using the same voltage protocols.

-

After the highest concentration, perfuse with the control external solution to assess the washout of the drug effect.

-

-

Data Analysis:

-

Measure the peak amplitude of the inward Na+ or Ca2+ currents at each voltage step.

-

Construct current-voltage (I-V) curves.

-

For each concentration of R-(-)-Tolperisone-d10, calculate the percentage of current inhibition.

-

Plot the percentage of inhibition against the drug concentration and fit the data with a Hill equation to determine the IC50 value.

-

Analyze the effects of the drug on channel kinetics, such as the time to peak and the rate of inactivation.

-

Isolated Spinal Cord Preparation for Spinal Reflex Measurement

This protocol is based on methods for studying spinal cord reflexes in vitro.[15][16][17]

Objective: To assess the inhibitory effect of R-(-)-Tolperisone-d10 on monosynaptic and polysynaptic reflexes in an isolated spinal cord preparation.

Materials:

-

Sprague-Dawley rats (postnatal day 7-10)

-

Dissection dish with ice-cold, oxygenated Krebs solution

-

Recording chamber with perfusion system

-

Krebs solution (in mM): 117 NaCl, 3.6 KCl, 2.5 CaCl2, 1.2 MgCl2, 1.2 NaH2PO4, 25 NaHCO3, 11 Glucose (gassed with 95% O2 / 5% CO2)

-

Suction electrodes for stimulation and recording

-

Stimulator and amplifier

-

Data acquisition system

-

R-(-)-Tolperisone-d10 stock solution and dilutions in Krebs solution

Procedure:

-

Spinal Cord Isolation:

-

Anesthetize and decapitate the rat pup.

-

Rapidly dissect the spinal cord in ice-cold, oxygenated Krebs solution.

-

Isolate the lumbar region of the spinal cord and hemisect it along the midline.

-

Transfer the hemisected spinal cord to the recording chamber, dorsal side up, and perfuse with oxygenated Krebs solution at room temperature.

-

-

Recording of Spinal Reflexes:

-

Place a suction electrode on a dorsal root (e.g., L4 or L5) for stimulation.

-

Place a recording suction electrode on the corresponding ventral root.

-

Deliver single square-wave electrical pulses to the dorsal root to elicit reflex potentials in the ventral root.

-

Adjust the stimulus intensity to evoke both a short-latency monosynaptic reflex and a longer-latency polysynaptic reflex.

-

-

Drug Application:

-

Record stable baseline reflex potentials for at least 20 minutes.

-

Switch the perfusion to Krebs solution containing R-(-)-Tolperisone-d10 at the desired concentration.

-

Record the reflex potentials for 30-60 minutes to observe the effect of the drug.

-

Perfuse with control Krebs solution to assess washout.

-

-

Data Analysis:

-

Measure the peak amplitude of the monosynaptic reflex and the integrated area of the polysynaptic reflex.

-

Normalize the data to the pre-drug baseline values.

-

Plot the time course of the drug effect on both reflex components.

-

Compare the magnitude of inhibition of the monosynaptic and polysynaptic reflexes.

-

Conclusion

The core mechanism of action of R-(-)-Tolperisone-d10 is rooted in the state-dependent blockade of voltage-gated sodium and calcium channels. This dual action effectively reduces neuronal hyperexcitability and inhibits spinal reflexes, which are key pathological features of muscle spasticity. While direct quantitative data on the R-(-)-Tolperisone-d10 isomer is still emerging, the extensive research on racemic Tolperisone provides a strong foundation for understanding its pharmacological profile. The distinct roles of the stereoisomers, with the S-(+)-enantiomer primarily mediating skeletal muscle relaxation and the R-(-)-enantiomer acting on smooth muscle, suggest a nuanced and potentially synergistic therapeutic effect of the racemic mixture. The deuteration of the R-(-)-enantiomer presents an opportunity for an optimized pharmacokinetic profile, warranting further investigation. The experimental protocols and data presented in this guide offer a framework for future research to precisely delineate the mechanism of action of R-(-)-Tolperisone-d10 and to explore its full therapeutic potential.

References

- 1. Tolperisone - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. dspace.sduaher.ac.in [dspace.sduaher.ac.in]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. Voltage-clamp and current-clamp recordings from mammalian DRG neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Effect of tolperisone on the resting brain and on evoked responses, an phMRI BOLD study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. medchemexpress.com [medchemexpress.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Optimized primary dorsal root ganglion cell culture protocol for reliable K+ current patch-clamp recordings - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Tolperisone-type drugs inhibit spinal reflexes via blockade of voltage-gated sodium and calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

The Pharmacokinetics of Tolperisone in Preclinical Models: A Technical Guide

Executive Summary

This technical guide provides an in-depth overview of the preclinical pharmacokinetics of Tolperisone (B1682978), a centrally acting muscle relaxant. It is important to note that publicly available data on R (-) Tolperisone-d10 is not available. The "-d10" designation signifies that it is a deuterated isotopic variant of R (-) Tolperisone. Such deuterated compounds are typically synthesized for use as internal standards in bioanalytical assays, such as liquid chromatography-mass spectrometry (LC-MS/MS), to ensure accurate quantification of the parent drug (Tolperisone) in biological matrices. This guide, therefore, focuses on the pharmacokinetics of Tolperisone in key preclinical species.

While extensive, detailed pharmacokinetic data in animal models is not abundant in the public domain, this document synthesizes foundational information to support research and drug development.[1] The available literature indicates that Tolperisone undergoes extensive metabolism and exhibits stereoselective disposition following intravenous administration in rats.[1] Chronic toxicity studies in rats and dogs suggest systemic absorption, although specific pharmacokinetic parameters from these studies are not reported.[1][2] This guide collates the available quantitative data, outlines standardized experimental protocols for preclinical pharmacokinetic studies, and presents key metabolic pathways and workflows in the requested visual formats.

Quantitative Pharmacokinetic Data

The quantitative pharmacokinetic data for Tolperisone in preclinical models is limited in publicly accessible literature. The following tables summarize the key findings from available studies.

Table 1: Intravenous Pharmacokinetics of Tolperisone Enantiomers in Rats

| Parameter | Value | Species | Dose | Route | Source | Observation |

| Plasma Concentration | l-tolperisone > d-tolperisone | Rat | Not Specified | IV | Yokoyama et al. (1992)[1][3] | Plasma concentrations of the l-enantiomer (B50610) were significantly higher than the d-enantiomer, indicating stereoselective disposition.[1] |

Table 2: Chronic Oral Toxicity Studies Implying Systemic Exposure

| Species | Dose | Duration | Study Type | Observation |

| Rat | 50 mg/kg/day | 6 months | Chronic Toxicity | No clinical or biological toxicity was noted, which implies systemic exposure to the drug.[2] |

| Dog | 80 mg/kg/day | 6 months | Chronic Toxicity | No clinical or biological toxicity was observed, suggesting systemic exposure.[2] |

Note: The toxicity studies did not report specific pharmacokinetic parameters such as Cmax, Tmax, or AUC.[1]

Experimental Protocols

Objective

To determine the pharmacokinetic profile of Tolperisone following intravenous (IV) and oral (PO) administration in rats and dogs.

Materials

-

Test Article: Tolperisone Hydrochloride

-

Internal Standard: this compound (for LC-MS/MS analysis)

-

Animals: Male/Female Sprague-Dawley rats (200-250 g) and Beagle dogs (8-12 kg).[1]

-

Dosing Vehicles: Saline or PEG400/water for IV; 0.5% methylcellulose (B11928114) for PO.[1]

-

Analytical Equipment: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system.[4][5]

Methodology

-

Animal Housing and Acclimation:

-

Dosing and Administration:

-

Blood Sampling:

-

Serial blood samples (e.g., 0.25 mL) are collected from the jugular vein or other appropriate site at predetermined time points.

-

A typical sampling schedule includes pre-dose, and 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose.

-

Blood is collected into tubes containing an anticoagulant (e.g., EDTA) and centrifuged to separate plasma. Plasma samples are stored at -80°C until analysis.

-

-

Bioanalytical Method:

-

Plasma concentrations of Tolperisone are determined using a validated LC-MS/MS method.[4]

-

The method involves protein precipitation or liquid-liquid extraction of the plasma samples.[4][6] this compound is added as the internal standard prior to extraction to ensure accuracy.

-

Chromatographic separation is typically performed on a C18 reversed-phase column.[4]

-

-

Pharmacokinetic Analysis:

-

Pharmacokinetic parameters are calculated from the plasma concentration-time data using non-compartmental analysis.

-

Key parameters include: Maximum plasma concentration (Cmax), time to Cmax (Tmax), area under the plasma concentration-time curve (AUC), elimination half-life (t½), clearance (CL), and volume of distribution (Vd).[1]

-

For oral doses, absolute bioavailability (F%) is calculated by comparing the AUC from oral administration to the AUC from intravenous administration.

-

Visualizations

Metabolic Pathway of Tolperisone

Tolperisone undergoes extensive metabolism primarily through hydroxylation and carbonyl reduction.[1][7] The cytochrome P450 enzyme system, particularly CYP2D6, plays a crucial role.[1][8][9][10]

References

- 1. benchchem.com [benchchem.com]

- 2. Tolperisone Pharmacology - Active Ingredient - RxReasoner [rxreasoner.com]

- 3. Tolperisone: A Typical Representative of a Class of Centrally Acting Muscle Relaxants with Less Sedative Side Effects | Semantic Scholar [semanticscholar.org]

- 4. Determination of tolperisone in human plasma by liquid chromatography/tandem mass spectrometry for clinical application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]

- 6. saudijournals.com [saudijournals.com]

- 7. researchgate.net [researchgate.net]

- 8. Identification of metabolic pathways involved in the biotransformation of tolperisone by human microsomal enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Effects of CYP2D6*10 allele on the pharmacokinetics of tolperisone - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to R(-)-Tolperisone-d10 as a Stable Isotope-Labeled Internal Standard

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of R(-)-Tolperisone-d10, a stable isotope-labeled internal standard for the quantitative analysis of the centrally acting muscle relaxant, tolperisone (B1682978). This document details the rationale for using a stable isotope-labeled standard, its physicochemical properties, and a detailed, adaptable experimental protocol for its use in bioanalytical method development and validation, particularly for pharmacokinetic studies.

Introduction: The Role of Stable Isotope-Labeled Internal Standards

In quantitative bioanalysis, particularly in liquid chromatography-mass spectrometry (LC-MS/MS), the use of a stable isotope-labeled (SIL) internal standard is the gold standard. SIL internal standards are analogues of the analyte where one or more atoms have been replaced with their heavier, non-radioactive isotopes (e.g., deuterium (B1214612) (²H or D), carbon-13 (¹³C), nitrogen-15 (B135050) (¹⁵N)).

R(-)-Tolperisone-d10 is the deuterated form of the R(-) enantiomer of tolperisone. The primary advantages of using R(-)-Tolperisone-d10 as an internal standard for the quantification of R(-)-tolperisone include:

-

Similar Physicochemical Properties: R(-)-Tolperisone-d10 exhibits nearly identical chemical and physical properties to the unlabeled R(-)-tolperisone. This ensures that it behaves similarly during sample preparation, chromatography, and ionization, effectively compensating for variations in extraction recovery, matrix effects, and instrument response.

-

Co-elution with Analyte: Due to its similar properties, the SIL internal standard co-elutes with the analyte, providing the most accurate correction for any analytical variability.

-

Mass Differentiation: The mass difference between the labeled and unlabeled compounds allows for their distinct detection by the mass spectrometer, preventing signal interference.

The use of an enantiomerically specific internal standard like R(-)-Tolperisone-d10 is particularly crucial for stereoselective pharmacokinetic studies, ensuring accurate quantification of the specific R(-) enantiomer without interference from the S(+) enantiomer.

Physicochemical Properties of R(-)-Tolperisone-d10

A clear understanding of the properties of R(-)-Tolperisone-d10 is essential for its effective use.

| Property | Value |

| Chemical Name | (R)-2-methyl-1-(4-methylphenyl)-3-(perdeuteropiperidin-1-yl)propan-1-one |

| Molecular Formula | C₁₆H₁₃D₁₀NO |

| Molecular Weight | ~255.4 g/mol |

| CAS Number | 1185160-65-9 |

| Appearance | Solid |

| Purity | Typically ≥98% |

| Deuterium Incorporation | Typically ≥99% |

Experimental Protocol: Bioanalytical Method for R(-)-Tolperisone in Human Plasma

This section outlines a detailed experimental protocol for the quantification of R(-)-tolperisone in human plasma using R(-)-Tolperisone-d10 as an internal standard. This protocol is a composite based on established methods for tolperisone analysis and best practices for bioanalytical method validation.

Sample Preparation: Liquid-Liquid Extraction (LLE)

-

Spiking: To 200 µL of human plasma, add 10 µL of the R(-)-Tolperisone-d10 internal standard working solution (concentration to be optimized based on expected analyte levels).

-

Vortex: Briefly vortex the plasma samples.

-

Extraction: Add 1 mL of methyl tert-butyl ether (MTBE) as the extraction solvent.

-

Vortex Extraction: Vortex the samples vigorously for 5 minutes.

-

Centrifugation: Centrifuge the samples at 10,000 rpm for 10 minutes to separate the organic and aqueous layers.

-

Supernatant Transfer: Carefully transfer the upper organic layer to a clean microcentrifuge tube.

-

Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase.

-

Vortex and Transfer: Vortex the reconstituted sample and transfer it to an autosampler vial for LC-MS/MS analysis.

Chromatographic Conditions for Enantioselective Separation

For the specific quantification of the R(-) enantiomer, a chiral stationary phase is required.

| Parameter | Condition |

| HPLC System | Agilent 1200 Series or equivalent |

| Column | Chiralcel OD-H (250 x 4.6 mm, 5 µm) or equivalent polysaccharide-based chiral column |

| Mobile Phase | Isocratic elution with a mixture of n-Hexane, Isopropanol, and Diethylamine (e.g., 90:10:0.1, v/v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25°C |

| Injection Volume | 10 µL |

| Autosampler Temperature | 4°C |

Mass Spectrometric Conditions

| Parameter | Condition |

| Mass Spectrometer | API 4000 triple quadrupole mass spectrometer or equivalent |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Ion Source Temperature | 500°C |

| IonSpray Voltage | 5500 V |

| Curtain Gas | 20 psi |

| Collision Gas (CAD) | 6 psi |

| Nebulizer Gas (GS1) | 50 psi |

| Heater Gas (GS2) | 50 psi |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

MRM Transitions:

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) |

| R(-)-Tolperisone | 246.2 | 98.1 | 200 |

| R(-)-Tolperisone-d10 (IS) | 256.2 | 108.1 | 200 |

Note: The specific product ion for R(-)-Tolperisone-d10 is predicted based on the fragmentation of the deuterated piperidine (B6355638) ring. This should be confirmed experimentally during method development.

Bioanalytical Method Validation

The developed method must be validated according to regulatory guidelines (e.g., FDA or EMA). The validation should assess the following parameters.

| Validation Parameter | Acceptance Criteria |

| Selectivity | No significant interfering peaks at the retention times of the analyte and IS in blank plasma from at least six different sources. |

| Linearity | Calibration curve with at least six non-zero standards, with a correlation coefficient (r²) ≥ 0.99. |

| Lower Limit of Quantification (LLOQ) | The lowest concentration on the calibration curve with a signal-to-noise ratio ≥ 10 and accuracy and precision within ±20%. |

| Accuracy and Precision | Intra- and inter-day accuracy within ±15% of the nominal concentration (±20% at the LLOQ). Intra- and inter-day precision (%CV) ≤ 15% (≤ 20% at the LLOQ). |

| Recovery | Consistent and reproducible recovery of the analyte and IS. |

| Matrix Effect | Assessed by comparing the response of the analyte in post-extraction spiked plasma with the response in a neat solution. The CV of the matrix factor should be ≤ 15%. |

| Stability | Analyte stability under various conditions: freeze-thaw, short-term (bench-top), long-term, and in-processed sample stability. |

Visualizations

Bioanalytical Workflow

Caption: General workflow for the bioanalytical quantification of R(-)-Tolperisone.

Metabolic Pathway of Tolperisone

Caption: Primary metabolic pathways of Tolperisone.

Conclusion

R(-)-Tolperisone-d10 is an indispensable tool for the accurate and precise quantification of the R(-) enantiomer of tolperisone in biological matrices. Its use as an internal standard in LC-MS/MS-based bioanalytical methods significantly enhances the reliability and robustness of pharmacokinetic and other drug development studies. The detailed protocol and validation guidelines presented in this technical guide provide a solid foundation for researchers and scientists to develop and implement high-quality analytical methods for tolperisone. The provided diagrams offer a clear visual representation of the experimental workflow and the metabolic fate of the drug, further aiding in the comprehensive understanding of its analysis and disposition.

Understanding the Mass Shift of R (-) Tolperisone-d10 in Mass Spectrometry: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the mass shift observed for the deuterated internal standard, R (-) Tolperisone-d10, in mass spectrometry-based bioanalytical assays. A thorough understanding of this shift is critical for the accurate quantification of the muscle relaxant Tolperisone in complex biological matrices. This document outlines the underlying principles, experimental methodologies, and data interpretation, offering a valuable resource for professionals in drug metabolism, pharmacokinetics, and analytical chemistry.

Introduction to Tolperisone and the Role of Deuterated Internal Standards

Tolperisone is a centrally acting muscle relaxant used for the treatment of increased muscle tone associated with neurological diseases. Quantitative analysis of Tolperisone in biological samples, typically plasma, is essential for pharmacokinetic and toxicokinetic studies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for this purpose due to its high sensitivity and selectivity.

In LC-MS/MS-based quantification, a stable isotope-labeled internal standard (SIL-IS) is employed to ensure accuracy and precision. The ideal SIL-IS is a deuterated analog of the analyte, in this case, this compound. This internal standard exhibits nearly identical physicochemical properties to the unlabeled analyte, leading to similar extraction recovery, chromatographic retention time, and ionization efficiency. The key difference lies in its increased mass, which allows for its distinction from the analyte by the mass spectrometer, thereby enabling reliable correction for matrix effects and experimental variability.

Chemical Structures and Mass Properties

The foundational reason for the mass shift lies in the atomic mass difference between hydrogen (¹H) and its stable isotope, deuterium (B1214612) (²H or D). The incorporation of ten deuterium atoms in this compound results in a predictable increase in its molecular weight compared to the unlabeled R (-) Tolperisone.

Table 1: Molecular Properties of R (-) Tolperisone and this compound

| Compound | Chemical Formula | Molecular Weight (Monoisotopic) |

| R (-) Tolperisone | C₁₆H₂₃NO | 245.17796 g/mol |

| This compound | C₁₆H₁₃D₁₀NO | 255.24081 g/mol |

The ten deuterium atoms in this compound are located on the piperidine (B6355638) ring, a strategic placement that minimizes the potential for isotopic exchange under typical analytical conditions and ensures that the label is retained in the major fragment ion used for quantification.

Mass Spectrometry and the Observed Mass Shift

In a typical LC-MS/MS workflow, the analyte and its deuterated internal standard are co-eluted from the liquid chromatography column and introduced into the mass spectrometer. Both compounds are ionized, usually via electrospray ionization (ESI) in positive mode, to form protonated molecules, [M+H]⁺. These precursor ions are then subjected to collision-induced dissociation (CID) to generate characteristic product ions.

The mass shift is observed for both the precursor ions and the resulting product ions.

Table 2: Precursor and Product Ion m/z Values for R (-) Tolperisone and this compound

| Compound | Precursor Ion [M+H]⁺ (m/z) | Major Product Ion (m/z) | Mass Shift (Da) |

| R (-) Tolperisone | 246.1852 | 98.0965 | - |

| This compound | 256.2481 | 108.1594 | +10 |

The consistent +10 Da mass shift for both the precursor and the primary product ion confirms the presence and retention of all ten deuterium labels on the piperidine ring moiety during fragmentation. This distinct mass difference allows for the selective monitoring of each compound without interference from the other.

Fragmentation Pathway of Tolperisone

The primary fragmentation pathway of Tolperisone involves the cleavage of the bond between the carbonyl group and the adjacent methylene (B1212753) bridge, an alpha-cleavage reaction. This results in the formation of a stable, protonated piperidinomethyl cation.

Caption: Fragmentation of Tolperisone in MS/MS.

The deuterated internal standard, this compound, follows the same fragmentation pathway. However, due to the ten deuterium atoms on the piperidine ring, the resulting fragment ion has a mass-to-charge ratio of 108.1594.

Experimental Protocol: Quantification of Tolperisone in Human Plasma using LC-MS/MS

This section provides a representative experimental protocol for the quantification of Tolperisone in human plasma using this compound as an internal standard.

5.1. Materials and Reagents

-

Tolperisone reference standard

-

This compound internal standard

-

HPLC-grade methanol, acetonitrile (B52724), and water

-

Formic acid

-

Human plasma (with anticoagulant)

5.2. Sample Preparation

-

Thaw plasma samples at room temperature.

-

To 100 µL of plasma, add 10 µL of this compound working solution (e.g., 100 ng/mL in methanol).

-

Vortex for 10 seconds.

-

Add 300 µL of acetonitrile (protein precipitation agent).

-

Vortex for 1 minute.

-

Centrifuge at 13,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Transfer to an autosampler vial for LC-MS/MS analysis.

5.3. LC-MS/MS Conditions

Table 3: Illustrative LC-MS/MS Parameters

| Parameter | Condition |

| Liquid Chromatography | |

| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Gradient | Start with 10% B, ramp to 90% B over 3 minutes, hold for 1 minute, return to initial conditions |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Mass Spectrometry | |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transitions | Tolperisone: 246.2 -> 98.1; Tolperisone-d10: 256.2 -> 108.1 |

| Dwell Time | 100 ms |

| Collision Energy | Optimized for each transition (e.g., 20-30 eV) |

| Ion Source Temperature | 500°C |

5.4. Data Analysis

-

Quantification is based on the peak area ratio of the analyte to the internal standard.

-

A calibration curve is constructed by plotting the peak area ratio against the concentration of the calibrants.

-

The concentration of Tolperisone in the unknown samples is determined from the calibration curve.

Workflow Visualization

The following diagram illustrates the key steps in a typical bioanalytical workflow for Tolperisone quantification.

Caption: Bioanalytical workflow for Tolperisone.

Conclusion

The +10 Da mass shift of this compound is a direct and predictable consequence of the incorporation of ten deuterium atoms into the Tolperisone molecule. This mass difference is fundamental to its function as an effective internal standard in LC-MS/MS assays. By understanding the principles of isotopic labeling, fragmentation pathways, and applying a robust bioanalytical method, researchers can achieve highly accurate and reliable quantification of Tolperisone in various biological matrices, which is paramount for the successful development and clinical evaluation of this important therapeutic agent.

Isotopic Purity of R-(-)-Tolperisone-d10 for Analytical Use: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isotopic purity of R-(-)-Tolperisone-d10, a crucial stable isotope-labeled internal standard for analytical applications in drug development and clinical research. This document details the significance of isotopic purity, methods for its determination, and provides illustrative experimental protocols.

Introduction to R-(-)-Tolperisone-d10

R-(-)-Tolperisone is the levorotatory enantiomer of Tolperisone, a centrally acting muscle relaxant.[1] Tolperisone is used in the treatment of conditions with increased muscle tone, such as those associated with neurological disorders.[2] R-(-)-Tolperisone-d10 is a deuterated analog of R-(-)-Tolperisone, where ten hydrogen atoms have been replaced by deuterium (B1214612). This isotopic labeling makes it an ideal internal standard for quantitative bioanalytical assays, particularly those employing mass spectrometry.[3] The use of a stable isotope-labeled internal standard like R-(-)-Tolperisone-d10 is critical for correcting for variability in sample preparation and instrument response, thereby ensuring the accuracy and precision of analytical methods.[3]

Significance of Isotopic Purity

The isotopic purity of a deuterated standard is a critical parameter that directly impacts the reliability of quantitative analysis.[4] It is defined as the percentage of the compound that is enriched with the desired number of deuterium atoms.[5] High isotopic purity is essential to prevent interference from unlabeled or partially labeled species, which can compromise the accuracy of the assay.[4] Regulatory agencies require rigorous characterization and quantification of isotopologues—molecules that are chemically identical but differ in their isotopic composition.[5]

Quantitative Data on Isotopic Purity

The isotopic purity of R-(-)-Tolperisone-d10 is determined by analyzing the distribution of its isotopologues. High-resolution mass spectrometry (HR-MS) is a primary technique for this assessment.[6] The following table provides an illustrative example of the isotopic distribution for a batch of R-(-)-Tolperisone-d10.

| Isotopologue | Relative Abundance (%) |

| d10 | 98.5% |

| d9 | 1.2% |

| d8 | 0.2% |

| d7 | <0.1% |

| d0 (unlabeled) | <0.01% |

Note: The data presented in this table is for illustrative purposes only. Please refer to the Certificate of Analysis provided by the supplier for lot-specific data.

Experimental Protocols

Determination of Isotopic Purity by High-Resolution Mass Spectrometry (HR-MS)

This protocol outlines a general procedure for the determination of the isotopic purity of R-(-)-Tolperisone-d10 using Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS).

Objective: To determine the relative abundance of R-(-)-Tolperisone-d10 and its isotopologues.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

High-Resolution Mass Spectrometer (e.g., Time-of-Flight (TOF) or Orbitrap)

Reagents and Materials:

-

R-(-)-Tolperisone-d10 sample

-

HPLC-grade acetonitrile

-

HPLC-grade methanol

-

Formic acid

-

Purified water

Procedure:

-

Sample Preparation: Dissolve an accurately weighed amount of R-(-)-Tolperisone-d10 in a suitable solvent (e.g., methanol) to a final concentration of approximately 1 µg/mL.

-

LC Separation:

-

Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A suitable gradient to ensure separation from any potential impurities.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

-

MS Detection:

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

Mass Analyzer: Set to a high-resolution mode (e.g., >30,000 FWHM).

-

Scan Range: A narrow scan range around the expected m/z of the protonated molecule [M+H]+.

-

Data Acquisition: Acquire full scan mass spectra.

-

-

Data Analysis:

-

Extract the ion chromatograms for the [M+H]+ ions of R-(-)-Tolperisone-d10 and its expected isotopologues (d9, d8, etc.).

-

Integrate the peak areas for each isotopologue.

-

Calculate the relative abundance of each isotopologue as a percentage of the total integrated area.

-

Synthesis and Purification of R-(-)-Tolperisone-d10

A specific synthesis protocol for R-(-)-Tolperisone-d10 is not publicly available. However, a general approach would involve the use of deuterated starting materials in a synthetic route analogous to that of unlabeled Tolperisone, followed by chiral separation. The Mannich reaction is a common method for the synthesis of Tolperisone.

Illustrative Synthetic Approach:

-

Synthesis of Deuterated Precursors: Key starting materials, such as piperidine, would be replaced with their deuterated counterparts (e.g., piperidine-d10).

-

Mannich Reaction: Reaction of a deuterated starting material with p-methyl propiophenone (B1677668) and formaldehyde (B43269) to yield racemic Tolperisone-d10.

-

Chiral Resolution: Separation of the R-(-) and S-(+) enantiomers of Tolperisone-d10 using chiral chromatography or classical resolution techniques.[1]

-

Purification: The final product would be purified by techniques such as recrystallization or preparative chromatography to achieve high chemical and isotopic purity.

Visualizations

Mechanism of Action of Tolperisone

Tolperisone acts as a centrally acting muscle relaxant by blocking voltage-gated sodium and calcium channels in the reticular formation of the brainstem and the spinal cord. This action inhibits the transmission of nerve impulses that lead to increased muscle tone.

Caption: Mechanism of action of R-(-)-Tolperisone.

Experimental Workflow for Isotopic Purity Determination

The following diagram illustrates the key steps in determining the isotopic purity of R-(-)-Tolperisone-d10.

Caption: Workflow for isotopic purity analysis.

Conclusion

The isotopic purity of R-(-)-Tolperisone-d10 is a critical attribute for its use as an internal standard in analytical methods. Rigorous determination of isotopic distribution using high-resolution mass spectrometry is essential to ensure the accuracy and reliability of quantitative data in pharmacokinetic and other drug development studies. The methodologies and information presented in this guide provide a framework for researchers and scientists working with this important analytical standard.

References

- 1. inis.iaea.org [inis.iaea.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Tolperisone-D10 - Acanthus Research [acanthusresearch.com]

- 4. Deuterium-Enabled Chiral Switching (DECS) Yields Chirally Pure Drugs from Chemically Interconverting Racemates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Asymmetric catalytic synthesis of chiral deuterated compounds - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 6. Chiral and Achiral Compounds Purification | Neopharm Labs [neopharmlabs.com]

An In-depth Technical Guide to R (-) Tolperisone-d10 for Metabolite Identification Studies

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of R (-) Tolperisone-d10, a deuterated analog of the centrally acting muscle relaxant Tolperisone (B1682978), in metabolite identification studies. The use of stable isotope-labeled compounds like this compound is a powerful strategy in drug metabolism research, offering significant advantages in the elucidation of metabolic pathways and the accurate quantification of metabolites.[1][2]

Introduction to Tolperisone and the Rationale for Isotopic Labeling

Tolperisone is primarily metabolized in the liver, with its major metabolic pathway being methyl-hydroxylation to form hydroxymethyl tolperisone.[3][4] Carbonyl reduction is another key metabolic route.[5][6] The primary enzyme responsible for its metabolism is Cytochrome P450 2D6 (CYP2D6), with minor contributions from CYP2C19, CYP2B6, and CYP1A2.[4][5]

Deuterium-labeled compounds, such as this compound, serve as invaluable tools in metabolic studies.[7] By replacing hydrogen atoms with their heavier isotope, deuterium, the mass of the molecule is increased without significantly altering its chemical properties.[8] This mass shift allows for the clear distinction between the parent drug and its metabolites from the deuterated internal standard and its corresponding metabolites when analyzed by mass spectrometry.[2] This approach enhances the accuracy and confidence of metabolite identification and quantification in complex biological matrices.[2][9]

Experimental Design for Metabolite Identification

A typical workflow for a metabolite identification study using this compound involves in vitro and/or in vivo experiments coupled with bioanalytical analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

In Vitro Metabolism Study Workflow

Caption: In vitro metabolite identification workflow.

Detailed Experimental Protocols

The following are representative protocols for in vitro and in vivo metabolite identification studies of Tolperisone using this compound.

In Vitro Incubation with Human Liver Microsomes (HLM)

-

Prepare Incubation Mixture: In a microcentrifuge tube, combine human liver microsomes (final concentration ~0.5 mg/mL), Tolperisone (final concentration ~10 µM), and this compound (as an internal standard, final concentration ~1 µM) in a phosphate (B84403) buffer (pH 7.4).

-

Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate Reaction: Add NADPH (final concentration ~1 mM) to initiate the metabolic reaction.

-

Incubation: Incubate at 37°C for a specified time course (e.g., 0, 15, 30, 60 minutes).

-

Quench Reaction: Terminate the reaction by adding an equal volume of ice-cold acetonitrile.

-

Protein Precipitation: Vortex the mixture and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to precipitate proteins.

-

Sample Collection: Collect the supernatant for LC-MS/MS analysis.

In Vivo Study in a Rodent Model

-

Animal Dosing: Administer Tolperisone orally or intravenously to a cohort of rodents (e.g., Sprague-Dawley rats). A separate cohort may be administered a vehicle control.

-

Sample Collection: Collect blood samples at various time points post-dosing (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours). Urine and feces can also be collected over the study duration.

-

Plasma Preparation: Process blood samples to obtain plasma.

-

Sample Preparation for Analysis: To a known volume of plasma, add an internal standard solution containing this compound.

-

Protein Precipitation and Extraction: Perform protein precipitation and liquid-liquid or solid-phase extraction to isolate the analytes.

-

Reconstitution: Evaporate the organic extract to dryness and reconstitute in a suitable solvent for LC-MS/MS analysis.

Bioanalytical Method: LC-MS/MS

A validated LC-MS/MS method is crucial for the separation and detection of Tolperisone and its metabolites.

| Parameter | Recommended Conditions |

| Chromatographic Column | C18 reversed-phase column |

| Mobile Phase A | Water with 0.1% formic acid |

| Mobile Phase B | Acetonitrile with 0.1% formic acid |

| Gradient Elution | A suitable gradient to separate metabolites |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| MS/MS Detection | Multiple Reaction Monitoring (MRM) |

Quantitative Data and Metabolite Identification

The use of this compound allows for the confident identification of metabolites by observing a characteristic mass shift of +10 Da for the deuterated metabolites compared to their unlabeled counterparts.

Table 1: Expected Mass Transitions for Tolperisone and its Key Metabolites

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| Tolperisone | 246.2 | Specific fragment |

| This compound | 256.3 | Corresponding shifted fragment |

| M1: Hydroxymethyl-tolperisone | 262.2 | Specific fragment |

| M1-d9: Hydroxymethyl-tolperisone-d9 | 271.3 | Corresponding shifted fragment |

| M2: Carbonyl-reduced tolperisone | 248.2 | Specific fragment |

| M2-d10: Carbonyl-reduced tolperisone-d10 | 258.3 | Corresponding shifted fragment |

Note: The exact product ions will need to be determined through method development.

Tolperisone Metabolic Pathways

The primary metabolic pathways of Tolperisone involve oxidation and reduction reactions.

Caption: Major metabolic pathways of Tolperisone.

Conclusion

The use of this compound is a robust and reliable approach for the definitive identification and characterization of Tolperisone's metabolic fate. The stable isotope label provides a clear and unambiguous signature for metabolites when analyzed by mass spectrometry, facilitating a deeper understanding of the drug's biotransformation. This technical guide provides a framework for designing and executing such studies, which are critical for drug development and regulatory submissions.

References

- 1. Accelerating Drug Discovery with Deuterated Labelled Compounds - AquigenBio [aquigenbio.com]

- 2. benchchem.com [benchchem.com]

- 3. dspace.sduaher.ac.in [dspace.sduaher.ac.in]

- 4. researchgate.net [researchgate.net]

- 5. Identification of metabolic pathways involved in the biotransformation of tolperisone by human microsomal enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Deuterated Compounds [simsonpharma.com]

- 8. resolvemass.ca [resolvemass.ca]

- 9. metsol.com [metsol.com]

An In-depth Technical Guide on the Preliminary Toxicological Screening of R (-) Tolperisone-d10

As a helpful AI assistant, I have structured the following in-depth technical guide based on your request.

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Publicly available toxicological data specifically for R (-) Tolperisone-d10 is limited. This guide provides a comprehensive overview of the known toxicological profile of the parent compound, Tolperisone, and outlines the standard methodologies and considerations that would be applied to the toxicological screening of its deuterated analogue, this compound. Deuterated compounds are generally expected to have a toxicological profile similar to their non-deuterated counterparts, but this must be confirmed through specific studies.

Introduction

Tolperisone is a centrally acting muscle relaxant used for the symptomatic treatment of spasticity and muscle spasms. The R (-) enantiomer is one of the two stereoisomers of Tolperisone. This compound is a deuterated form of this enantiomer, commonly used as an internal standard in pharmacokinetic and bioanalytical studies due to its mass shift. While the primary focus of toxicological assessment is on the active pharmaceutical ingredient, understanding the potential toxicity of its metabolites and related compounds, including deuterated analogues used in research, is crucial for comprehensive safety evaluation.

This guide summarizes the available toxicological data for Tolperisone, presents standardized experimental protocols for key toxicological assays, and provides a framework for the preliminary toxicological screening of this compound.

Toxicological Profile of Tolperisone

The toxicological profile of Tolperisone has been established through a series of preclinical studies. The primary findings are summarized below.

Acute Toxicity

Acute toxicity studies are performed to determine the effects of a single, high dose of a substance. The median lethal dose (LD50) is a common measure.

| Species | Route of Administration | LD50 Value |

| Mouse | Oral | 450-550 mg/kg |

| Mouse | Intraperitoneal | 150-200 mg/kg |

| Rat | Oral | 750-850 mg/kg |

Subchronic and Chronic Toxicity

These studies evaluate the effects of repeated exposure to the compound over a longer period. Key parameters include the No-Observed-Adverse-Effect Level (NOAEL).

| Species | Duration | Route of Administration | NOAEL | Key Observations |

| Rat | 28-day | Oral | 50 mg/kg/day | At higher doses, clinical signs such as sedation and ataxia were observed. |

| Dog | 13-week | Oral | 30 mg/kg/day | No significant adverse effects were noted at this dose. |

Genotoxicity

Genotoxicity assays assess the potential of a compound to damage genetic material.

| Assay Type | System | Result |

| Ames Test | S. typhimurium | Negative |

| Chromosomal Aberration | Chinese Hamster Ovary (CHO) cells | Negative |

| In vivo Micronucleus Test | Mouse bone marrow | Negative |

Reproductive and Developmental Toxicity

These studies investigate the potential effects on fertility and fetal development.

| Study Type | Species | Key Findings |

| Fertility and Early Embryonic Development | Rat | No adverse effects on fertility. |

| Embryo-fetal Development | Rat, Rabbit | No teratogenic effects were observed. |

Experimental Protocols

The following are detailed methodologies for key experiments that would be part of a preliminary toxicological screening for a compound like this compound.

Acute Oral Toxicity (Up-and-Down Procedure - OECD 425)

-

Objective: To determine the acute oral toxicity (LD50) of the test substance.

-

Test System: Typically, female rats are used.

-

Procedure:

-

Animals are fasted prior to dosing.

-

A single animal is dosed at a starting level (e.g., 175 mg/kg).

-

If the animal survives, the next animal is dosed at a higher level. If it dies, the next is dosed at a lower level.

-

The dose is adjusted up or down based on the outcome for each animal.

-

Animals are observed for 14 days for signs of toxicity and mortality.

-

-

Data Analysis: The LD50 is calculated using the maximum likelihood method.

Bacterial Reverse Mutation Test (Ames Test - OECD 471)

-

Objective: To assess the mutagenic potential of the substance by its ability to induce reverse mutations in strains of Salmonella typhimurium and Escherichia coli.

-

Test System: Histidine-dependent strains of S. typhimurium (e.g., TA98, TA100) and tryptophan-dependent strains of E. coli (e.g., WP2 uvrA).

-

Procedure:

-

The test compound is applied to agar (B569324) plates containing a minimal medium and the bacterial strains.

-

The test is conducted with and without a metabolic activation system (S9 mix from rat liver) to simulate mammalian metabolism.

-

Plates are incubated for 48-72 hours.

-

-

Data Analysis: A positive result is indicated by a significant, dose-dependent increase in the number of revertant colonies compared to the negative control.

In Vitro Cytotoxicity Assay (MTT Assay)

-

Objective: To assess the cytotoxic potential of the substance on a cell line.

-

Test System: A suitable cell line (e.g., HepG2, CHO) is used.

-

Procedure:

-

Cells are seeded in 96-well plates and allowed to attach.

-

The cells are then exposed to various concentrations of the test compound for a specified period (e.g., 24 hours).

-

The MTT reagent is added, which is converted to a colored formazan (B1609692) product by metabolically active cells.

-

The formazan is solubilized, and the absorbance is measured.

-

-

Data Analysis: Cell viability is calculated as a percentage relative to the untreated control. The IC50 (concentration that inhibits 50% of cell growth) is determined.

Visualizations

Experimental Workflow for Preliminary Toxicological Screening

Caption: A typical workflow for the preliminary toxicological screening of a new chemical entity.

Simplified Mechanism of Action of Tolperisone

Caption: Tolperisone's mechanism of action involves the inhibition of key ion channels.

Toxicological Relationship Between Parent Compound and Deuterated Analogue

Caption: The relationship between a parent compound and its deuterated analogue in toxicology.

Conclusion

Methodological & Application

Quantitative Analysis of Tolperisone in Human Plasma by LC-MS/MS Using R (-) Tolperisone-d10 as an Internal Standard

Application Note

Introduction

Tolperisone (B1682978) is a centrally acting muscle relaxant used for the symptomatic treatment of spasticity and muscle spasms. Accurate and reliable quantification of Tolperisone in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and clinical research. This application note presents a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Tolperisone in human plasma. The use of a stable isotope-labeled internal standard, R (-) Tolperisone-d10, ensures high accuracy and precision by compensating for matrix effects and variations in sample preparation and instrument response.

This method is adapted from the validated procedure described by Choi et al. (2012) and is suitable for high-throughput bioanalytical applications.[1] The protocol outlines procedures for sample preparation, chromatographic separation, and mass spectrometric detection.

Principle

The method employs liquid-liquid extraction (LLE) to isolate Tolperisone and the internal standard, this compound, from human plasma. Chromatographic separation is achieved on a C18 reversed-phase column with an isocratic mobile phase, followed by detection using a tandem mass spectrometer operating in the positive electrospray ionization (ESI) mode. Quantification is performed using multiple reaction monitoring (MRM) of the precursor-to-product ion transitions for both the analyte and the internal standard.

Experimental Protocols

Materials and Reagents

-

Tolperisone hydrochloride (≥99% purity)

-

This compound hydrochloride (≥99% deuterated forms)

-

Methanol (B129727) (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Ammonium formate (B1220265) (analytical grade)

-

Formic acid (analytical grade)

-

Methyl tert-butyl ether (MTBE) (HPLC grade)

-

Human plasma (drug-free)

-

Deionized water

Instrumentation

-

Liquid Chromatograph (LC) system capable of delivering a constant flow rate.

-

Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source.

-

Reversed-phase C18 column (e.g., Luna C18, 50 mm x 2.0 mm, 5 µm).

Preparation of Standard and Quality Control (QC) Solutions

-

Stock Solutions (1 mg/mL): Prepare individual stock solutions of Tolperisone and this compound in methanol.

-

Working Standard Solutions: Prepare serial dilutions of the Tolperisone stock solution with 50% methanol to create calibration standards.

-

Internal Standard (IS) Working Solution: Dilute the this compound stock solution with 50% methanol to a final concentration of 50 ng/mL.

-

Calibration Standards and Quality Controls: Spike drug-free human plasma with the appropriate working standard solutions to prepare calibration standards and QC samples at low, medium, and high concentrations.

Sample Preparation Protocol

-

Pipette 200 µL of human plasma (blank, standard, or sample) into a microcentrifuge tube.

-

Add 20 µL of the this compound internal standard working solution (50 ng/mL) to each tube (except for the blank matrix).

-

Vortex for 30 seconds.

-

Add 1 mL of methyl tert-butyl ether (MTBE).

-

Vortex for 5 minutes.

-

Centrifuge at 13,000 rpm for 10 minutes.

-

Transfer the upper organic layer to a clean tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Inject 10 µL of the reconstituted sample into the LC-MS/MS system.

LC-MS/MS Method

Chromatographic Conditions:

| Parameter | Value |

| Column | Luna C18 (50 mm x 2.0 mm, 5 µm) |

| Mobile Phase | 10 mM Ammonium formate buffer (pH 3.5) : Methanol (12:88, v/v) |

| Flow Rate | 250 µL/min |

| Injection Volume | 10 µL |

| Column Temperature | Ambient |

| Run Time | 2.5 minutes |

Mass Spectrometric Conditions:

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Ion Spray Voltage | 5500 V |

| Source Temperature | 500 °C |

| Curtain Gas | 20 psi |